N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide
Description
N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structural features, including a cyclopropyl group, a dimethoxyethyl moiety, and a nitro group attached to the indole ring. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-14(24-2)9-18(11-6-7-11)16(20)12-8-10-4-3-5-13(19(21)22)15(10)17-12/h3-5,8,11,14,17H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQCDMGYQSKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 7-position of the indole ring.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where the indole derivative reacts with an appropriate carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclopropyl and Dimethoxyethyl Substitution: The final step involves the substitution of the amide nitrogen with cyclopropyl and 2,2-dimethoxyethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various N-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the nitro group and the indole core suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The indole scaffold is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole core may bind to proteins, influencing their function and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-chloro-1H-indole-2-carboxamide:
N-cyclopropyl-N-(2,2-dimethoxyethyl)-5-nitro-1H-indole-2-carboxamide: The nitro group is positioned differently, which can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
N-cyclopropyl-N-(2,2-dimethoxyethyl)-7-nitro-1H-indole-2-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical behavior and potential applications. The combination of a cyclopropyl group, a dimethoxyethyl moiety, and a nitro group on the indole scaffold provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
